molecular formula C12H8N2 B8421255 Benzo[c][1,5]naphthyridine CAS No. 3875-08-9

Benzo[c][1,5]naphthyridine

Cat. No.: B8421255
CAS No.: 3875-08-9
M. Wt: 180.20 g/mol
InChI Key: XKEGLCXDDCXTKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[c][1,5]naphthyridine is a useful research compound. Its molecular formula is C12H8N2 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biological Activities

Benzo[c][1,5]naphthyridine derivatives exhibit a range of biological activities that make them valuable in drug discovery and development:

  • Anticancer Activity : Compounds derived from this compound have shown significant cytotoxic effects against various cancer cell lines. For instance, research indicates that these compounds can inhibit topoisomerase II, an enzyme crucial for DNA replication and transcription, thereby exerting anticancer effects comparable to established chemotherapeutics like amsacrine but with reduced toxicity to normal cells .
  • Antimicrobial Properties : Studies have demonstrated that this compound derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes them potential candidates for developing new antibiotics .
  • Antiparasitic Effects : Certain derivatives have shown high activity against Plasmodium falciparum and Plasmodium vivax, the parasites responsible for malaria. This suggests their utility in treating parasitic infections .
  • Neuroprotective Effects : Research indicates that this compound derivatives may offer protective effects in models of stroke and ischemia through mechanisms involving poly ADP ribose polymerase (PARP) inhibition .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical routes:

  • Skraup Synthesis : This method involves the cyclization of 2-aminobenzaldehydes with ketones or other carbonyl compounds under acidic conditions, leading to the formation of the naphthyridine structure .
  • Multicomponent Reactions : Recent advancements have introduced multicomponent reactions that allow for the efficient synthesis of this compound derivatives in a single step, enhancing yield and reducing the need for multiple purification steps .
  • Functionalization Strategies : The ability to modify the naphthyridine core through various functionalization strategies has expanded the library of potential derivatives with tailored biological activities .

Therapeutic Applications

The therapeutic potential of this compound is being explored across several domains:

  • Cancer Therapy : Due to their ability to inhibit key enzymes involved in cancer cell proliferation, these compounds are being investigated as novel anticancer agents. Their dual action on cancer cells while sparing normal cells is particularly promising for reducing chemotherapy-related side effects .
  • Infectious Disease Treatment : The antimicrobial and antiparasitic properties suggest applications in treating bacterial infections and malaria. Given the rising resistance to existing antibiotics, new compounds such as those derived from this compound could play a crucial role in future therapeutic regimens .
  • Neurodegenerative Diseases : The neuroprotective properties indicate potential applications in treating conditions like stroke or neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to elucidate their mechanisms of action in these contexts .

Case Studies

Several studies highlight the effectiveness of this compound derivatives:

  • A study demonstrated that a specific derivative exhibited an IC50 value similar to that of established treatments for malaria, indicating its potential as a new antimalarial agent .
  • Another investigation reported on a series of synthesized derivatives showing selective inhibition against certain cancer cell lines while displaying minimal toxicity towards normal cells. This selectivity is critical for developing safer cancer therapies .

Properties

CAS No.

3875-08-9

Molecular Formula

C12H8N2

Molecular Weight

180.20 g/mol

IUPAC Name

benzo[c][1,5]naphthyridine

InChI

InChI=1S/C12H8N2/c1-2-5-10-9(4-1)8-14-11-6-3-7-13-12(10)11/h1-8H

InChI Key

XKEGLCXDDCXTKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC3=C2N=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.3 g 3-amino-2-chloropyridine (20 mmol) was dissolved by 45 mL dimethyl ether (DME) in a round-bottomed flask. 0.24 g palladium acetate (Pd(OAc)2), 0.567 g triphenylphosphine (PPh3), and 27 mL sodium carbonate (Na2CO3) solution were mixed in another flask. After the two flasks were mixed and stirred until a white solid was precipitated, 3.5 g 2-formyl phenyl boronic acid (23.3 mmol) was added and stirred for 24 hr under nitrogen. After extraction by ethyl acetate, drying, concentration, and purification by silicon-gel column, 1.82 g yellow solid was obtained, with a yield of 51%.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
0.567 g
Type
reactant
Reaction Step Three
Quantity
27 mL
Type
reactant
Reaction Step Three
Quantity
0.24 g
Type
catalyst
Reaction Step Three
Yield
51%

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